Bromo-PEG3-Acid

Solubility LogP Drug Delivery

Bromo-PEG3-Acid (CAS 782475-35-8) is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker containing a bromide group and a terminal carboxylic acid, separated by a triethylene glycol (PEG3) spacer. The bromide serves as a highly effective leaving group for nucleophilic substitution, while the carboxylic acid enables amide bond formation with primary amines via standard activation chemistry (e.g., EDC, HATU).

Molecular Formula C9H17BrO5
Molecular Weight 285.13 g/mol
Cat. No. B606390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG3-Acid
SynonymsBromo-PEG3-acid
Molecular FormulaC9H17BrO5
Molecular Weight285.13 g/mol
Structural Identifiers
InChIInChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12)
InChIKeyOKWHCSUISPMYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromo-PEG3-Acid: Heterobifunctional PEG Linker for Bioconjugation and PROTAC Synthesis


Bromo-PEG3-Acid (CAS 782475-35-8) is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker containing a bromide group and a terminal carboxylic acid, separated by a triethylene glycol (PEG3) spacer . The bromide serves as a highly effective leaving group for nucleophilic substitution, while the carboxylic acid enables amide bond formation with primary amines via standard activation chemistry (e.g., EDC, HATU) . This combination of orthogonal reactivities and a hydrophilic, non-immunogenic PEG spacer makes it a fundamental building block for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Why Bromo-PEG3-Acid Cannot Be Replaced by Arbitrary PEG Linkers in Critical Workflows


The performance of a PEG linker in a bioconjugation or PROTAC synthesis is exquisitely sensitive to its length, terminal functional groups, and leaving group reactivity. Substituting Bromo-PEG3-Acid with an analog differing in any of these parameters can fundamentally alter the physicochemical properties and biological activity of the final conjugate. For instance, a shorter PEG chain may reduce aqueous solubility and linker flexibility, while a longer chain can unpredictably impact the ternary complex formation required for PROTAC-mediated degradation . Furthermore, the choice of leaving group (e.g., bromide vs. iodide) dictates the kinetics and efficiency of the initial conjugation step . The following evidence demonstrates that Bromo-PEG3-Acid occupies a specific, quantifiably distinct niche that cannot be fulfilled by its closest analogs.

Quantitative Differentiation of Bromo-PEG3-Acid from PEG2, PEG4, and Iodo Analogs


Calculated Hydrophilicity (XLogP3) of Bromo-PEG3-Acid vs. Shorter and Longer PEG Linkers

Bromo-PEG3-Acid exhibits a calculated partition coefficient (XLogP3) of 0.0, which is intermediate between the more hydrophilic Bromo-PEG2-Acid and the more lipophilic Bromo-PEG4-Acid . This property is critical for balancing aqueous solubility with membrane permeability in biological systems.

Solubility LogP Drug Delivery

Nucleophilic Substitution Reactivity: Bromo vs. Iodo Leaving Group Kinetics

The bromine atom in Bromo-PEG3-Acid is a very good leaving group for nucleophilic substitution (SN2) reactions, but it is significantly less reactive than the iodine atom found in Iodo-PEG3-Acid . Organic iodides are known to react faster with nucleophiles such as thiols and amines .

Bioconjugation SN2 Reaction Alkylation

Linker Length Impact on Aqueous Solubility of Conjugates

The three ethylene glycol units in Bromo-PEG3-Acid provide a distinct hydrophilic spacer length that is empirically found to enhance aqueous solubility compared to a shorter PEG2 linker, while offering different conformational flexibility than a longer PEG4 linker .

PROTAC Solubility Linker Design

Specificity in PROTAC Ternary Complex Formation

The length of the PEG linker is a critical determinant of PROTAC efficacy. A linker that is too short may prevent the simultaneous engagement of both the target protein and E3 ligase, while a linker that is too long can lead to unproductive, entropically disfavored complexes [1]. Bromo-PEG3-Acid provides a linker length (PEG3) that has been empirically validated in numerous PROTAC molecules, with the resulting distance between ligands often being optimal for inducing target ubiquitination and subsequent proteasomal degradation .

PROTAC Ubiquitin-Proteasome System Targeted Protein Degradation

Optimized Application Scenarios for Bromo-PEG3-Acid in Bioconjugation and Targeted Protein Degradation


PROTAC Development: Building Ternary Complexes with Optimized Linker Length

In the synthesis of proteolysis-targeting chimeras (PROTACs), Bromo-PEG3-Acid serves as an essential linker to connect a target-protein-binding ligand to an E3-ligase-recruiting ligand . The PEG3 spacer provides an optimal distance between the two ligands, facilitating the formation of a stable ternary complex and efficient ubiquitination of the target protein . Its heterobifunctional nature allows for sequential, orthogonal conjugation: the carboxylic acid can be used to attach one ligand via amide coupling, and the bromo group can subsequently be used to alkylate a nucleophile on the second ligand . This stepwise approach provides greater control over the synthesis of complex, heterobifunctional molecules.

Antibody-Drug Conjugate (ADC) Synthesis: Controlled, Two-Step Conjugation

For the development of ADCs, Bromo-PEG3-Acid enables a controlled, two-step conjugation strategy. The terminal carboxylic acid can be activated and reacted with a primary amine on the antibody's surface to introduce a PEGylated linker. Subsequently, the exposed bromide group can be used to conjugate a cytotoxic payload modified with a nucleophilic group (e.g., a thiol) . This method offers advantages over maleimide-thiol conjugation, as it avoids the issues of thiol exchange and linker instability in vivo. The PEG3 spacer increases the solubility of the linker-payload intermediate and reduces antibody aggregation during conjugation.

Bioconjugation of Small Molecules to Peptides or Proteins for Enhanced Solubility

When a hydrophobic small molecule (e.g., a fluorescent dye, a drug candidate, or an affinity probe) requires conjugation to a peptide or protein, Bromo-PEG3-Acid is used to introduce a solubilizing PEG spacer. The small molecule is first attached to the carboxylic acid end via ester or amide bond formation. The resulting intermediate, bearing a reactive bromo group, is then conjugated to a surface-exposed cysteine or lysine residue on the target biomolecule . The introduction of the PEG3 linker significantly improves the aqueous solubility of the resulting conjugate, reducing aggregation and non-specific binding, which is critical for biological assays and in vivo applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo-PEG3-Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.